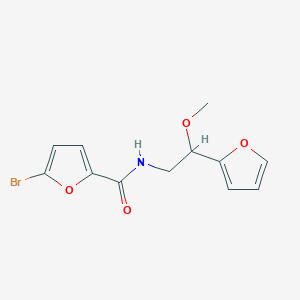

![molecular formula C23H23N5O3S B2842481 2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(o-tolyl)butanamide CAS No. 1243096-17-4](/img/structure/B2842481.png)

2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(o-tolyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

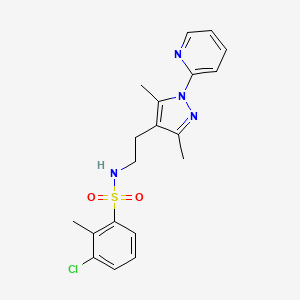

The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives . These derivatives have been studied for their potential as c-Met kinase inhibitors . The compound has a complex structure with multiple functional groups, including a methoxyphenyl group, a triazolopyrazine core, and a tolyl group.

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a [1,2,4]triazolo[4,3-a]pyrazine core. This core is substituted with a 3-methoxyphenyl group at the 7-position and a thio-butanamide group at the 2-position. The butanamide group is further substituted with an o-tolyl group .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Researchers have synthesized a series of novel compounds related to the [1,2,4]triazolo[4,3-a]pyrazine scaffold, demonstrating a methodology for creating a variety of derivatives. These compounds have been evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria, revealing potent inhibitory activity in some derivatives comparable to standard drugs like streptomycin (C. S. Reddy et al., 2013).

Anticancer and Antioxidant Activities

Another aspect of research on [1,2,4]triazolo[4,3-a]pyrazine derivatives focuses on their anticancer and antioxidant activities. Novel derivatives have been synthesized and shown to exhibit promising anticancer activity against various cancer cell lines, including human glioblastoma and breast cancer cells. Some derivatives have also demonstrated significant antioxidant activity, highlighting their potential in cancer treatment and prevention (I. Tumosienė et al., 2020).

Cardiovascular Applications

Research into the cardiovascular applications of [1,2,4]triazolo[4,3-a]pyrazine derivatives has identified compounds with potent coronary vasodilating and antihypertensive activities. This suggests potential use in developing new therapeutic agents for cardiovascular diseases (Y. Sato et al., 1980).

Targeting Specific Receptors

The versatility of the [1,2,4]triazolo[4,3-a]pyrazine scaffold has been exploited to design potent antagonists for specific receptors, such as the adenosine human receptor. These studies not only contribute to the understanding of receptor-ligand interactions but also offer a pathway to novel therapeutic agents for treating diseases like Parkinson's (M. Falsini et al., 2017).

Zukünftige Richtungen

The future directions for this compound could involve further studies to evaluate its potential as a c-Met kinase inhibitor, given the promising results observed with similar [1,2,4]triazolo[4,3-a]pyrazine derivatives . Additionally, the compound’s complex structure offers multiple points of modification, which could be explored in the design of new derivatives with improved properties.

Eigenschaften

IUPAC Name |

2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(2-methylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3S/c1-4-19(21(29)24-18-11-6-5-8-15(18)2)32-23-26-25-20-22(30)27(12-13-28(20)23)16-9-7-10-17(14-16)31-3/h5-14,19H,4H2,1-3H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXNPGLLJAWISR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC=C1C)SC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2842401.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2842402.png)

![4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid](/img/structure/B2842404.png)

![N-(2-Amino-1-cyclohexylethyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2842406.png)

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3-methylphenyl)chromene-3-carboxamide](/img/structure/B2842407.png)

![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2842408.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one](/img/structure/B2842409.png)

![(1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2842418.png)